2,5-Dibromo-n-methylbenzenesulfonamide
Beschreibung
Eigenschaften
CAS-Nummer |
6318-32-7 |
|---|---|
Molekularformel |
C7H7Br2NO2S |
Molekulargewicht |
329.01 g/mol |
IUPAC-Name |
2,5-dibromo-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7Br2NO2S/c1-10-13(11,12)7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 |
InChI-Schlüssel |
FPKDHJZRDCYZFU-UHFFFAOYSA-N |
SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Kanonische SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Regioselective Challenges
N-Methylbenzenesulfonamide’s sulfonamide group acts as a meta-directing deactivating group, complicating direct electrophilic bromination at the 2- and 5-positions. Classical methods using bromine (Br₂) with iron(III) bromide (FeBr₃) typically yield 3- and 4-bromo derivatives due to electronic and steric effects. To achieve 2,5-dibromination, alternative strategies such as directed ortho-metalation or temporary protective groups may be required.
Halogen Exchange Reactions
A patent by CN102399159A demonstrates bromination using tribromo-N-methyl-N-butylimidazole, a reagent that facilitates regiocontrol in aromatic systems. Applying this to N-methylbenzenesulfonamide could involve:
-
Protection of the sulfonamide group via silylation or acetylation to modulate directing effects.
-
Bromination with tribromo-N-methyl-N-butylimidazole at elevated temperatures (60–80°C).
-
Deprotection under mild acidic conditions.
This approach may achieve 2,5-dibromination with yields exceeding 70%, though scalability depends on reagent cost and purification efficiency.
Stepwise Synthesis via Diazonium Intermediates
Diazotization and Bromination
The method outlined in CN109320403A for 2,5-dibromophenol synthesis provides a template for diazonium salt-mediated bromination. Adapting this to sulfonamides involves:
-
Nitration and Reduction :
-
Start with 2-nitro-N-methylbenzenesulfonamide.
-
Reduce the nitro group to amine using Fe/HCl or catalytic hydrogenation.
-
-
Diazonium Salt Formation :
-
Treat the amine with NaNO₂ and H₂SO₄ at 0–5°C to form the diazonium salt.
-
-
Sandmeyer Bromination :
-
React the diazonium salt with CuBr or HBr to introduce bromine at the ortho position.
-
Repeat bromination at the para position via a second diazotization step.
-
Yields for this route are estimated at 60–75%, with purity dependent on intermediate isolation.
Nucleophilic Bromination Using Metal Catalysts
Ullmann-Type Coupling
Palladium or copper-catalyzed cross-coupling reactions enable precise bromine placement. For example:
-
Suzuki-Miyaura Coupling :
-
Start with 2-bromo-N-methylbenzenesulfonamide.
-
Introduce a boronic ester at the 5-position using Pd(PPh₃)₄ and K₂CO₃.
-
-
Final Bromination :
-
Use N-bromosuccinimide (NBS) under radical initiation to install the second bromine.
-
This method offers excellent regiocontrol (>90% purity) but requires expensive catalysts and inert conditions.
Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct Bromination | Br₂, FeBr₃, 40°C | 30–40 | Simple setup | Poor regioselectivity |
| Diazonium Approach | NaNO₂, H₂SO₄, CuBr, 0–5°C | 60–75 | High positional control | Multi-step, intermediate purification |
| Metal-Catalyzed | Pd(PPh₃)₄, NBS, 80°C | 70–90 | Excellent yield and purity | High cost, oxygen-sensitive |
Industrial-Scale Considerations
Q & A
Basic: What are the key considerations for optimizing the synthesis of 2,5-Dibromo-N-methylbenzenesulfonamide in academic research?
Answer:
Optimization involves systematic parameter variation (e.g., temperature, solvent polarity, and brominating agent stoichiometry) to maximize yield and purity. A stepwise approach is recommended:
Bromination Control : Use N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to minimize di-brominated byproducts.
Sulfonamide Formation : React with methylamine in THF under inert atmosphere, monitored by TLC.
Purification : Recrystallization from ethanol/water mixtures or silica-gel chromatography to isolate the target compound.
Validate purity via melting point analysis and NMR integration ratios. Similar methodologies for sulfonic acid derivatives emphasize controlled reaction conditions to suppress side reactions .
Basic: Which spectroscopic and crystallographic methods are essential for characterizing 2,5-Dibromo-N-methylbenzenesulfonamide?
Answer:
- Spectroscopy :
- NMR : Assign aromatic proton signals (downfield shifts for bromine substituents) and confirm methyl group integration.
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1300 cm) and N-H vibrations (~3300 cm).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs resolves bond lengths and angles, critical for confirming regiochemistry. For analogous sulfonamides, SHELXL refinement with TWIN/BASF commands effectively models disorder .
Advanced: How can researchers address contradictions in reported reactivity data for 2,5-Dibromo-N-methylbenzenesulfonamide derivatives?
Answer:
Contradictions often arise from unaccounted variables (e.g., trace moisture, catalyst impurities). Mitigation strategies include:
Standardized Protocols : Replicate experiments under controlled humidity (<10 ppm HO) and degassed solvents.
Multivariate Analysis : Use principal component analysis (PCA) to identify outlier conditions.
Orthogonal Validation : Cross-check kinetic data with computational (DFT) studies or in-situ Raman spectroscopy.
Methodological frameworks for data reconciliation highlight iterative hypothesis testing and error-source elimination .
Advanced: What experimental strategies enable the study of regioselective bromination in N-methylbenzenesulfonamide systems?
Answer:
- Isotopic Labeling : Introduce to track bromine incorporation pathways via gamma spectroscopy.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces, predicting electrophilic attack sites.
- Mechanistic Probes : Use competition experiments between 2,5-Dibromo-N-methylbenzenesulfonamide and its mono-brominated analog to quantify substituent effects.
SCXRD validation of intermediates, as demonstrated in dichlorobenzenesulfonate studies, confirms regiochemical outcomes .
Advanced: How should researchers design crystallographic experiments to resolve disorder in 2,5-Dibromo-N-methylbenzenesulfonamide structures?
Answer:
- Data Collection : Acquire high-resolution (<0.8 Å) datasets at 100 K using synchrotron radiation to reduce thermal motion.
- Disorder Modeling : In SHELXL, partition occupancy factors for overlapping atoms (e.g., bromine rotamers) and apply restraints (SIMU/DELU) to stabilize refinement .
- Validation : Compare R values across multiple twin domains and use Hirshfeld surfaces to assess packing effects. Case studies on sulfonamides highlight the necessity of iterative refinement cycles .
Basic: What safety protocols are critical when handling 2,5-Dibromo-N-methylbenzenesulfonamide in laboratory settings?
Answer:
- Containment : Use gloveboxes or Class II fume hoods for weighing and reactions to prevent inhalation of brominated particulates.
- PPE : Wear nitrile gloves, chemical-resistant aprons, and full-face shields during transfers.
- Storage : Seal in amber glass under argon at –20°C; quarterly FTIR checks detect hydrolysis to sulfonic acid.
Safety guidelines for structurally similar brominated aromatics emphasize rigorous exposure monitoring and waste neutralization protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
